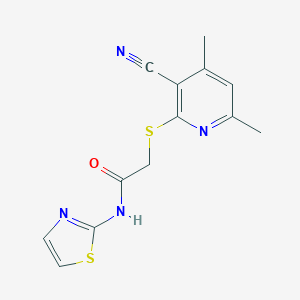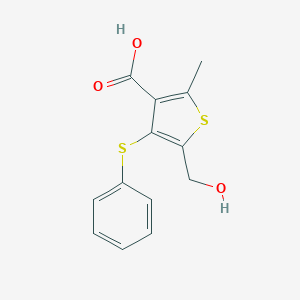![molecular formula C16H23NO3 B510418 N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine CAS No. 861434-20-0](/img/structure/B510418.png)
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine, also known as AMTB, is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in nociception, inflammation, and respiratory function. AMTB has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and inflammatory diseases.
Mécanisme D'action
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine acts as a selective antagonist of the TRPA1 channel, which is involved in nociception, inflammation, and respiratory function. TRPA1 is activated by a wide range of stimuli, including reactive oxygen species, irritants, and inflammatory mediators. Activation of TRPA1 leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that result in nociception, inflammation, and respiratory dysfunction. By blocking TRPA1 activation, N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine can reduce these pathological processes.
Effets Biochimiques Et Physiologiques
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to reduce TRPA1-mediated nociception in animal models of pain. In addition, N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to reduce airway hyperresponsiveness and attenuate inflammatory responses in animal models of asthma and inflammatory diseases. These effects are likely due to the inhibition of TRPA1-mediated calcium influx and subsequent intracellular signaling events.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine in lab experiments is its selectivity for the TRPA1 channel. This allows researchers to specifically target this channel without affecting other channels or receptors. However, one limitation of using N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine is its relatively low potency compared to other TRPA1 antagonists. This may require higher concentrations of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine to achieve the desired effect, which could lead to off-target effects or toxicity.
Orientations Futures
There are several potential future directions for the study of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of more potent TRPA1 antagonists that can achieve the desired effect at lower concentrations. Another area of interest is the investigation of the role of TRPA1 in other physiological processes, such as thermoregulation and taste sensation. Finally, the therapeutic potential of N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine in other diseases, such as cancer and neurological disorders, warrants further investigation.
Méthodes De Synthèse
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group, followed by the coupling of the protected amine with the allyl ether of 3-methoxy-4-hydroxybenzaldehyde. The resulting intermediate is then deprotected and coupled with tetrahydro-2-furanylmethylamine to yield N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential therapeutic applications in pain management, respiratory disorders, and inflammatory diseases. In preclinical studies, N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been shown to inhibit TRPA1-mediated nociception, reduce airway hyperresponsiveness, and attenuate inflammatory responses. These findings suggest that N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine may be a promising therapeutic agent for the treatment of chronic pain, asthma, and inflammatory diseases.
Propriétés
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-8-20-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-19-14/h3,6-7,10,14,17H,1,4-5,8-9,11-12H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFVIUQQHDLFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2CCCO2)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B510345.png)
![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)
![{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510360.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)
![{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510366.png)
![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)
![Ethyl 4-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B510371.png)


![5,6-Dimethyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B510407.png)
![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)
![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)
![methyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)